2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoic acid moiety linked to a sulfonyl group, which is further connected to a methoxy-methylphenyl group
Mechanism of Action
Target of Action
It’s known that similar compounds play a significant role in the treatment of psychiatric disorders such as schizophrenia and depression .
Mode of Action
It’s known that similar compounds interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound is likely to affect several biochemical pathways. For instance, it may be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . It might also participate in transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds are known to undergo processes like protodeboronation .
Result of Action
It’s known that similar compounds are important intermediates for the synthesis of drugs like sulpiride, which is used for the treatment of psychiatric disorders such as schizophrenia and depression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves a long process with each step producing a large amount of waste, including high chemical oxygen demand (COD), high salt, high ammonia nitrogen, and mixed wastewater. These factors pose significant challenges and high costs for large-scale industrial production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common route starts with the sulfonation of 2-methoxy-5-methylphenol to introduce the sulfonyl group. This is followed by the coupling of the sulfonylated intermediate with 2-aminobenzoic acid under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 2-{[(2-formyl-5-methylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 2-{[(2-methoxy-5-methylphenyl)thio]amino}benzoic acid.
Substitution: Formation of 2-{[(2-methoxy-5-bromomethylphenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- 2-{[(2-Methoxy-5-ethylphenyl)sulfonyl]amino}benzoic acid
- 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}salicylic acid
Uniqueness
2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-7-8-13(21-2)14(9-10)22(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCRUDKRXUZOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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